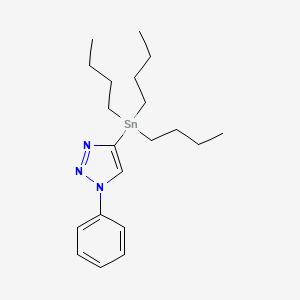

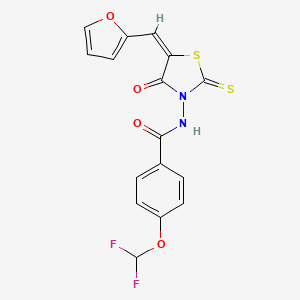

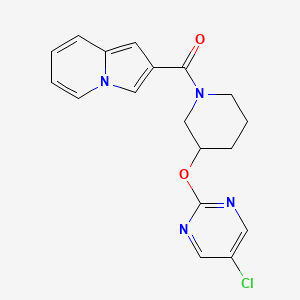

(E)-4-(difluoromethoxy)-N-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-4-(difluoromethoxy)-N-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a useful research compound. Its molecular formula is C16H10F2N2O4S2 and its molecular weight is 396.38. The purity is usually 95%.

BenchChem offers high-quality (E)-4-(difluoromethoxy)-N-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(difluoromethoxy)-N-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Green Polymer Synthesis: 2,5-Furandicarboxylic Acid (FDCA)

FDCA: has garnered attention as a significant platform chemical that can potentially replace petroleum-derived terephthalate acid (TPA). It serves as a precursor for the production of green polymers, such as polyethylene-2,5-furandicarboxylate (PEF). The electrocatalytic synthesis of FDCA from 5-(hydroxymethyl)furfural (HMF) has emerged as a promising route. Non-noble metal-based electrocatalysts efficiently convert HMF into FDCA under appropriate potential and ambient temperature .

Functionalized Tetrahydrofuran Derivatives

A three-step strategy involving the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate generates alkylated tetrahydrofuran derivatives. These compounds find applications in pharmaceuticals, agrochemicals, and materials science .

Bio-Based Chemicals from Furfural

The conversion of furfural into high-value-added chemicals has gained momentum. Furfural can be transformed into furandicarboxylic acid (FDCA), furfurylamine, aromatics, levulinic acid, maleic acid, succinic acid, furoic acid, and cyclopentanone. These bio-based chemicals have applications in various industries, including pharmaceuticals and materials .

Selective Electrophilic Fluorinations

The compound’s difluoromethyl group can be selectively fluorinated. For instance, a domino protocol using Selectfluor mediates the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones from readily available 2-aminoacetophenones and iso(thio)cyanates. The reaction outcomes depend on the presence or absence of a base, leading to gem-difluoro-oxylated or monofluoro-oxylated analogues .

Intermediate for PDE4 Inhibitors

The compound 4-difluoromethoxy-8-nitro-1-formyl dibenzo[b,d]furan serves as an intermediate for preparing compounds with PDE4 inhibitory activity. PDE4 inhibitors are relevant in drug discovery and treatment of inflammatory diseases .

Other Potential Applications

While the above applications highlight key areas, further research may uncover additional uses. Researchers continue to explore its properties, reactivity, and potential in diverse contexts.

Eigenschaften

IUPAC Name |

4-(difluoromethoxy)-N-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F2N2O4S2/c17-15(18)24-10-5-3-9(4-6-10)13(21)19-20-14(22)12(26-16(20)25)8-11-2-1-7-23-11/h1-8,15H,(H,19,21)/b12-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSUMWFMBNEGRW-XYOKQWHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F2N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-(difluoromethoxy)-N-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride](/img/structure/B2743963.png)

![(1R,5S)-8-(naphthalen-1-ylsulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2743965.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2743966.png)

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2743970.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-fluorobenzamide](/img/structure/B2743975.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-acetylphenyl)acetamide](/img/structure/B2743978.png)

![Sulfane;1,1,1-trifluoro-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)methanesulfonamide](/img/structure/B2743979.png)